![molecular formula C10H15ClN2O2 B2616779 2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride CAS No. 2155852-35-8](/img/structure/B2616779.png)
2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide derivatives, has been accomplished in six steps from commercially available 2-amino pyrimidine . The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3.ClH/c1-6-5-10-3-2-8-4-7 (10)9-6;/h5,8H,2-4H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 4°C and protected from light .Scientific Research Applications
Antibacterial Activity
The compound is known to exhibit significant antibacterial activity . Specifically, derivatives of this compound have shown excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria). The zone of inhibition was reported to be 30-33 mm . These compounds also exhibited excellent antibacterial activity against P. aeruginosa (Gram-negative bacteria) and S. pyogenes (Gram-positive bacteria), with a zone of inhibition of 22-25 mm .
Synthesis of Hydrazone Derivatives
The compound is used in the synthesis of hydrazone derivatives . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives . These derivatives are known to exhibit a wide variety of biological activities.
Development of PROTACs
The compound is useful as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The rigidity of the linker can impact the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .
Chemical Conjugates
The compound can also be used in the development of chemical conjugates . These are small molecules that are designed to bind to specific targets with high affinity and specificity. They are used in a variety of applications, including drug delivery, imaging, and as research tools .
Safety And Hazards
properties
IUPAC Name |
2-(8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12;/h6-7H,2-5H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQFACFSSAGKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN2C1=NC=C2CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride | |
CAS RN |
2155852-35-8 |
Source
|
Record name | 2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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